molecular formula C16H17N3O3S B14587895 N-[2-(2-Hydrazinylidenepropanoyl)phenyl]-4-methylbenzene-1-sulfonamide CAS No. 61153-74-0

N-[2-(2-Hydrazinylidenepropanoyl)phenyl]-4-methylbenzene-1-sulfonamide

Cat. No.: B14587895
CAS No.: 61153-74-0
M. Wt: 331.4 g/mol
InChI Key: RSCOVSFLHFCQRG-UHFFFAOYSA-N
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Description

N-[2-(2-Hydrazinylidenepropanoyl)phenyl]-4-methylbenzene-1-sulfonamide is an organic compound with a complex structure that includes both hydrazine and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-Hydrazinylidenepropanoyl)phenyl]-4-methylbenzene-1-sulfonamide typically involves multiple steps. One common method starts with the preparation of the hydrazine derivative, which is then reacted with a sulfonamide precursor under controlled conditions. The reaction conditions often include the use of solvents like acetone and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would typically include rigorous purification steps, such as recrystallization or chromatography, to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Hydrazinylidenepropanoyl)phenyl]-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[2-(2-Hydrazinylidenepropanoyl)phenyl]-4-methylbenzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(2-Hydrazinylidenepropanoyl)phenyl]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with active sites on enzymes, inhibiting their activity. Additionally, the sulfonamide group can interact with proteins, affecting their function and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-Hydrazinylidenepropanoyl)phenyl]-4-methylbenzene-1-sulfonamide is unique due to its combination of hydrazine and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

61153-74-0

Molecular Formula

C16H17N3O3S

Molecular Weight

331.4 g/mol

IUPAC Name

N-[2-(2-hydrazinylidenepropanoyl)phenyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C16H17N3O3S/c1-11-7-9-13(10-8-11)23(21,22)19-15-6-4-3-5-14(15)16(20)12(2)18-17/h3-10,19H,17H2,1-2H3

InChI Key

RSCOVSFLHFCQRG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)C(=NN)C

Origin of Product

United States

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